![molecular formula C17H12FN3O3S2 B2356841 N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477215-91-1](/img/structure/B2356841.png)
N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C17H12FN3O3S2 and its molecular weight is 389.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various compounds, including those structurally related to N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide. The research highlighted the potential of these compounds to combat bacterial and fungal strains, emphasizing their significance in developing new antimicrobial agents. This aligns with the broader interest in benzothiazole derivatives for their diverse biological activities, including antimicrobial properties (Sapari et al., 2014).
Anticancer Potential
Compounds structurally similar to this compound have shown promising anticancer activities. A study synthesized and evaluated ciprofloxacin-derived 1,3,4-thiadiazoles, revealing significant activity against various cancer cell lines, including MCF-7, A549, and SKOV-3. These findings suggest the therapeutic potential of such compounds in cancer treatment, highlighting their ability to induce apoptosis and cell cycle arrest in cancer cells (Ahadi et al., 2020).
Antioxidant Properties
Research into benzothiazole derivatives, including those related to this compound, has identified potent antioxidant activities. These compounds can scavenge free radicals and protect against oxidative stress, underscoring their potential in mitigating oxidative damage and associated diseases (Cabrera-Pérez et al., 2016).
Anticonvulsant Effects
Benzothiazole derivatives have also been explored for their anticonvulsant properties. A study synthesized new benztriazoles with mercapto-triazole and other heterocycle substituents, evaluating their activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Certain compounds demonstrated potent anticonvulsant activity and lower neurotoxicity, offering a promising direction for developing new anticonvulsant therapies (Liu et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzodioxole derivatives, have been reported to interact with metal-organic frameworks
Mode of Action
It’s known that the benzodioxole group can bind to certain ions . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzodiazepine structures, which are similar to this compound, have shown antioxidant activities
Pharmacokinetics
It’s known that the compound is soluble in non-polar organic solvents and insoluble in water . This could impact its bioavailability and distribution in the body.
Result of Action
Some compounds with similar structures have shown potent growth inhibition properties against certain cell lines. This suggests that this compound might have potential antitumor activities.
Action Environment
It’s known that the compound is stable under inert atmosphere and at temperatures between 2-8°c . This suggests that the compound’s action might be influenced by environmental conditions such as temperature and atmospheric composition.
properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S2/c18-12-4-1-10(2-5-12)8-25-17-21-20-16(26-17)19-15(22)11-3-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXCNCDSZRKCTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


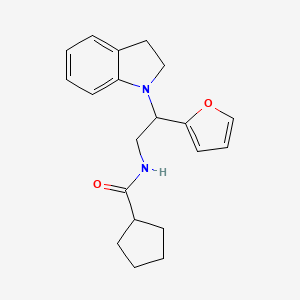
![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)
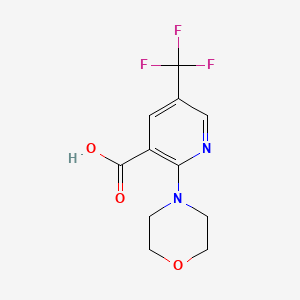
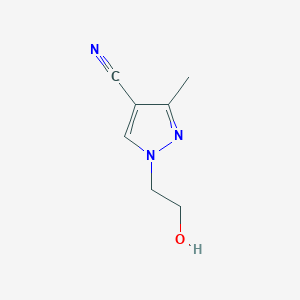
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2356775.png)

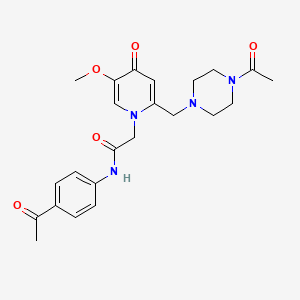

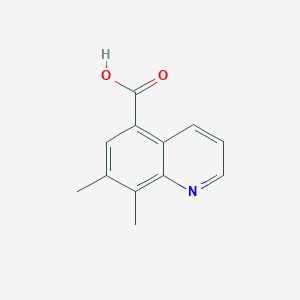
triazin-4-one](/img/structure/B2356780.png)
